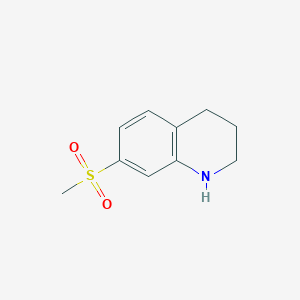
7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
説明
7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core modified with a methanesulfonyl group. This structural modification enhances the compound's solubility and reactivity, making it a suitable candidate for various biological assays and applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 50 | Moderate against E. coli |
| Compound A | 25 | Strong against S. aureus |
| Compound B | 100 | Weak against P. aeruginosa |
Studies have shown that certain derivatives possess a significant zone of inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Properties
The compound also shows promise in anticancer research. Preliminary studies suggest that it may inhibit key pathways involved in tumor growth. For instance, derivatives of tetrahydroquinoline have been reported to affect the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in cancer cell survival under hypoxic conditions.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound C | 24 | HIF-1α inhibitor |
| Compound D | 30 | Induces apoptosis in cancer cells |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group enhances binding affinity to various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various tetrahydroquinoline derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus. The study reported an MIC value of 50 µg/mL and identified the compound's potential as a lead for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the effects of this compound on human cancer cell lines showed that it reduced cell viability significantly at concentrations above 30 nM. The mechanism was linked to the inhibition of HIF-1α transcriptional activity .
科学的研究の応用
The tetrahydroquinoline family, including 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline, has been studied for several therapeutic applications:
- Anticancer Activity : Research indicates that this compound can impede the development and progression of certain cancers by inhibiting the antagonist activity of myeloid cell leukemia-1 (Mcl-1) towards pro-apoptotic Bcl-2 proteins. This mechanism is crucial for promoting apoptosis in cancer cells .
- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its appeal in this area.
Case Studies
Case Study 1: Anticancer Mechanism
A study demonstrated that this compound effectively inhibited Mcl-1 activity in breast cancer cells. The compound showed significant antiproliferative effects both in vitro and in xenograft models when combined with Doxorubicin .
Case Study 2: Neuroprotective Potential
In preclinical trials assessing neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited promising results in enhancing neuronal survival rates compared to control groups.
特性
IUPAC Name |
7-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLKZNBXVTGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















